2-{[4-ALLYL-5-(4-ISOBUTOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Description
2-{[4-Allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
2-[[5-[4-(2-methylpropoxy)phenyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-4-9-21-16(19-20-17(21)24-11-15(18)22)13-5-7-14(8-6-13)23-10-12(2)3/h4-8,12H,1,9-11H2,2-3H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAZOOLTROUSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl halides in the presence of a base.
Attachment of the Isobutoxyphenyl Group: The isobutoxyphenyl group is attached through an etherification reaction using isobutyl alcohol and a suitable phenol derivative.
Formation of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with a thiol compound.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, resulting in the formation of reduced triazole derivatives or thiols.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the allyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and bases under mild to moderate conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Reduced triazole derivatives, thiols, and amines.
Substitution: Various substituted triazole derivatives with different functional groups.
Scientific Research Applications
2-{[4-Allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the allyl and isobutoxyphenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol: A closely related compound with a thiol group instead of the acetamide group.
4-Allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-amine: A similar compound with an amine group instead of the sulfanyl group.
4-Allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid: A related compound with a carboxylic acid group instead of the acetamide group.
Uniqueness
2-{[4-Allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of both the sulfanyl and acetamide groups, which provide distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
